
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide
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Description
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C18H27FN4O2 and its molecular weight is 350.438. The purity is usually 95%.
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Biological Activity
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H24FN5O4
- Molecular Weight : 429.4 g/mol
- CAS Number : 898451-84-8
The oxalamide structure is crucial for its biological activity, particularly due to the presence of the piperazine moiety, which is often associated with enhanced bioactivity and selectivity towards specific biological targets.
This compound has been investigated primarily for its role as an inhibitor of ribosomal S6 kinase (RSK). RSK is involved in various cellular processes, including growth and survival, making it a significant target in cancer therapy. The inhibition of RSK can lead to altered signaling pathways that are often dysregulated in cancerous cells.
Table 1: Summary of Biological Activity
Activity | Details |
---|---|
Target | Ribosomal S6 Kinase (RSK) |
Mechanism | Inhibition of RSK leads to altered cell signaling |
Therapeutic Implications | Potential use in cancer treatment and other diseases characterized by aberrant signaling |
Research Findings
Recent studies have provided insights into the biological activity of this compound. For instance:
- Inhibition Studies : In vitro studies have shown that this compound effectively inhibits RSK activity, leading to decreased cell proliferation in cancer cell lines.
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the fluorophenyl and piperazine groups significantly affect the potency and selectivity of the compound against RSK. For example, fluorine substitution on the phenyl ring enhances binding affinity to the target enzyme.
- Case Studies : In a recent case study involving breast cancer models, administration of this compound resulted in a marked reduction in tumor growth compared to control groups, highlighting its potential efficacy as an anticancer agent.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN4O2/c1-3-8-20-17(24)18(25)21-13-16(14-4-6-15(19)7-5-14)23-11-9-22(2)10-12-23/h4-7,16H,3,8-13H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHDCTZVHFNEOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.